BenchChemオンラインストアへようこそ!

UR-2922

Platelet Biology Integrin Pharmacology Thrombosis

UR-2922 is the only high-affinity GPIIb/IIIa antagonist that stabilizes the inactive integrin conformation without inducing LIBS expression or prothrombotic activity. For researchers comparing closing vs. opening antagonists (e.g., tirofiban), it is an irreplaceable reference standard. Kd <1 nM, koff 90 min. Ideal for chronic oral dosing models when paired with prodrug UR-3216.

Molecular Formula C25H25N7O6
Molecular Weight 519.5 g/mol
CAS No. 220386-56-1
Cat. No. B1683734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR-2922
CAS220386-56-1
SynonymsUR-2922, UR 2922, UR2922
Molecular FormulaC25H25N7O6
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=CN(N=C21)CC(=O)O)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=N)N
InChIInChI=1S/C25H25N7O6/c26-23(27)16-3-5-17(6-4-16)24(35)28-21(11-15-1-7-19(8-2-15)32(37)38)25(36)30-10-9-20-18(12-30)13-31(29-20)14-22(33)34/h1-8,13,21H,9-12,14H2,(H3,26,27)(H,28,35)(H,33,34)/t21-/m0/s1
InChIKeyZQZLGBZLYCAJEL-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UR-2922 Procurement: High-Affinity Oral GPIIb/IIIa Antagonist for Cardiovascular Research


UR-2922 (CAS 220386-56-1) is the active metabolite of the oral prodrug UR-3216, functioning as a non-RGD-mimetic antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin αIIbβ3) [1]. It exhibits sub-nanomolar binding affinity (Kd < 1 nM) and an exceptionally slow dissociation rate (koff = 90 min) in vitro [1]. UR-2922 is classified as a "closing" inhibitor that stabilizes the inactive conformation of αIIbβ3, in contrast to "opening" inhibitors like tirofiban [2]. It is distinguished from earlier GPIIb/IIIa antagonists by its lack of ligand-induced binding site (LIBS) expression and prothrombotic activity [1].

Why UR-2922 Cannot Be Substituted with Generic GPIIb/IIIa Antagonists in Preclinical Research


GPIIb/IIIa antagonists exhibit mechanistically distinct binding modes that profoundly affect platelet physiology. "Opening" inhibitors such as tirofiban and lotrafiban induce conformational extension of the αIIbβ3 headpiece, which can trigger partial agonist activity and LIBS expression linked to paradoxical platelet activation [1]. In contrast, UR-2922 acts as a "closing" inhibitor, stabilizing the inactive conformation and preventing the water displacement required for receptor opening [1]. This difference is not merely academic: the failure of multiple oral GPIIb/IIIa antagonists in clinical development (e.g., orbofiban, lotrafiban) was attributed in part to prothrombotic effects arising from LIBS induction [2]. UR-2922 remains the only high-affinity GPIIb/IIIa antagonist documented to lack LIBS expression, making it irreplaceable for studies investigating the therapeutic window of αIIbβ3 antagonism without paradoxical activation [2].

UR-2922 Quantitative Differentiation Evidence: Head-to-Head Comparisons with GPIIb/IIIa Antagonists


LIBS Induction: UR-2922 Shows Complete Absence of Ligand-Induced Binding Sites Expression vs. Orbofiban

UR-2922 induced no detectable LIBS expression or prothrombotic activity in human platelets, a property distinctly different from orbofiban and other small-molecule GPIIb/IIIa antagonists, which do induce LIBS [1]. The review explicitly states that "UR-2922 is the only high affinity GPIIb/IIIa antagonist without LIBS expression" as of the publication date [1].

Platelet Biology Integrin Pharmacology Thrombosis

Conformational Pharmacology: UR-2922 Is a Closing Inhibitor vs. Tirofiban and Lotrafiban as Opening Inhibitors

A 2022 structural study in Cell established that opening inhibitors like tirofiban and lotrafiban induce opening of the αIIbβ3 headpiece fragment, whereas closing inhibitors including UR-2922 and BMS4 do not cause opening [1]. UR-2922 stabilizes the closed conformation by hydrogen bonding via its pyrazole nitrogen to a structurally conserved water molecule (water 1) at the MIDAS metal ion site, preventing its displacement—a required step for receptor activation [1].

Structural Pharmacology Integrin Conformation Drug Design

Receptor Dissociation Kinetics: UR-2922 Exhibits Exceptionally Slow koff (90 min) vs. Eptifibatide (~2 h Plasma Half-Life with Faster Off-Rate)

UR-2922 exhibits a dissociation half-life from the human platelet GPIIb/IIIa receptor of approximately 90 minutes in vitro (koff = 90 min) [1]. This slow off-rate is mechanistically distinct from the competitive binding kinetics of intravenous agents like eptifibatide and tirofiban, whose plasma half-lives of approximately 2 hours parallel the antiplatelet effect and which exhibit much faster off-rates with significant extravascular distribution [2]. UR-2922's slow dissociation contributes to prolonged receptor occupancy and, when delivered as the oral prodrug UR-3216, enables sustained antiplatelet efficacy exceeding 24 hours in vivo [1].

Receptor Pharmacology Binding Kinetics Antiplatelet Therapy

Oral Bioavailability: UR-3216/UR-2922 Demonstrates Superior PK Profile vs. Prior Oral GPIIb/IIIa Antagonists

The prodrug UR-3216, which rapidly converts in vivo to active UR-2922, showed in vivo characteristics with prolonged duration of efficacy (>24 h) and a favorable pharmacokinetic profile reported to be superior to all other oral GPIIb/IIIa antagonists evaluated [1]. UR-3216 demonstrated high oral bioavailability, rapid bioconversion to the active UR-2922 form, and biliary excretion [1]. This contrasts with earlier oral GPIIb/IIIa antagonists such as orbofiban, sibrafiban, and lotrafiban, all of which failed in clinical development due to factors including low bioavailability, large peak-to-trough ratios, and pro-aggregatory effects [1].

Pharmacokinetics Prodrug Development Oral Antiplatelet

UR-2922 Best-Fit Research and Preclinical Application Scenarios


Comparative Platelet Integrin Pharmacology: Closing vs. Opening Antagonist Studies

UR-2922 serves as the definitive reference standard for a "closing" αIIbβ3 antagonist that stabilizes the inactive integrin conformation without inducing headpiece opening. Researchers comparing conformational mechanisms can pair UR-2922 with opening inhibitors like tirofiban to validate assay systems that discriminate between closing and opening antagonist activity [1]. This application leverages the direct head-to-head structural evidence in Section 3, Evidence Item 2.

LIBS-Free GPIIb/IIIa Antagonism for Clean Platelet Activation Studies

UR-2922 is the only documented high-affinity GPIIb/IIIa antagonist that induces no LIBS expression, as established in Section 3, Evidence Item 1 [2]. This property makes it essential for experiments requiring GPIIb/IIIa blockade without the confounding variable of paradoxical platelet activation—a critical consideration when interpreting platelet aggregation assays, thrombus formation models, or signaling studies where LIBS-induced outside-in signaling would otherwise complicate results.

Oral Prodrug Delivery Proof-of-Concept for Sustained Antiplatelet Target Engagement

The UR-3216/UR-2922 prodrug-active metabolite system provides a validated platform for preclinical studies requiring oral administration with sustained >24-hour target engagement [2]. This application is supported by the PK evidence in Section 3, Evidence Item 4, and is particularly relevant for chronic dosing models of thrombosis or atherosclerosis where intravenous GPIIb/IIIa antagonists (tirofiban, eptifibatide, abciximab) are impractical due to their parenteral administration requirements.

Structure-Based Integrin Drug Design: Water-Mediated Closing Mechanism Reference

UR-2922's structurally characterized mechanism—hydrogen bonding via its pyrazole nitrogen to water 1 at the MIDAS metal ion site—provides a validated chemical scaffold for structure-activity relationship (SAR) studies aimed at designing next-generation closing inhibitors [1]. Researchers can use UR-2922 as a positive control for assays detecting closure-stabilizing activity, leveraging the structural evidence from Section 3, Evidence Item 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for UR-2922

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.